5-(4-Bromo-2-methoxyphenyl)-2-methyloxazole
Description
Properties
IUPAC Name |
5-(4-bromo-2-methoxyphenyl)-2-methyl-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-7-13-6-11(15-7)9-4-3-8(12)5-10(9)14-2/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGVCOHUPAFUHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(O1)C2=C(C=C(C=C2)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromo-2-methoxyphenyl)-2-methyloxazole typically involves the reaction of 4-bromo-2-methoxyphenol with 2-methyl-1,3-oxazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to a temperature of around 100°C to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromo-2-methoxyphenyl)-2-methyloxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding oxazole derivatives with oxidized functional groups.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of substituted oxazole derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
5-(4-Bromo-2-methoxyphenyl)-2-methyloxazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(4-Bromo-2-methoxyphenyl)-2-methyloxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methoxyphenol: A related compound with similar structural features but lacking the oxazole ring.
5-Bromo-4-formyl-2-methoxyphenyl acetate: Another related compound with a formyl group instead of the oxazole ring.
Uniqueness
5-(4-Bromo-2-methoxyphenyl)-2-methyloxazole is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Biological Activity
5-(4-Bromo-2-methoxyphenyl)-2-methyloxazole is a compound that has garnered interest in various fields of biological research, particularly in neuropharmacology and cancer treatment. This article delves into its biological activities, synthesizing data from multiple studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a bromo and methoxy substituent on the phenyl ring, contributing to its unique reactivity and biological activity. Its structure can be represented as follows:
Neuropharmacological Effects
Preliminary studies suggest that this compound may significantly affect serotoninergic signaling pathways. Given its structural similarity to known serotonin receptor ligands, it is hypothesized to modulate these receptors, which could lead to potential therapeutic applications in treating mood disorders and other neurological conditions. In vitro assays using neuronal cell lines have demonstrated that derivatives of this compound influence serotonin receptor activity, indicating a promising avenue for research in neuropharmacology .
Antiproliferative Activity
The compound has also been evaluated for its antiproliferative effects against various cancer cell lines. In comparative studies, it has shown significant cytotoxicity, particularly against human tumor cells. For instance, compounds structurally related to this compound have exhibited IC50 values ranging from 0.35 to 20 nM against different cancer cell lines .
Table 1: Antiproliferative Activity of Related Compounds
| Compound Name | IC50 (nM) | Cancer Cell Lines Tested |
|---|---|---|
| This compound | TBD | Multiple |
| 4g (m-fluoro-p-methoxyphenyl) | 0.35-4.6 | Jurkat, SEM, A549 |
| 4i (p-ethoxyphenyl) | 0.5-20.2 | Jurkat, SEM, A549 |
The position of substituents on the oxazole ring has been shown to significantly impact the biological activity of these compounds. For example, moving a methoxy group from the para- to the meta-position drastically reduced antiproliferative activity .
Case Studies and Research Findings
- Neuropharmacology Study : In vitro assays indicated that this compound derivatives could enhance serotonin receptor signaling, suggesting their potential use in treating anxiety and depression .
- Cancer Treatment Research : A study compared the antiproliferative effects of several oxazole derivatives against a panel of human tumor cell lines. The results highlighted that certain derivatives were significantly more effective than established chemotherapeutic agents like Combretastatin A-4 (CA-4), indicating a favorable therapeutic index for these compounds .
- Environmental Chemistry Applications : Beyond pharmacological applications, this compound has been studied for its reactivity in environmental contexts, where it can degrade into less harmful substances under specific conditions, providing insights into its environmental fate .
Q & A
Q. What are the common synthetic routes for 5-(4-Bromo-2-methoxyphenyl)-2-methyloxazole, and how can reaction conditions be optimized?
The compound is typically synthesized via multi-step protocols involving halogenation and cyclization. For example, a brominated intermediate (e.g., 2-(4-bromo-2-methoxyphenyl) acetic acid) can undergo cyclization under Bischler-Napieralski conditions to form the oxazole core . Optimization involves adjusting reaction time, temperature, and catalysts. Evidence from similar oxazole derivatives shows that yields improve with flash chromatography purification (e.g., 71% yield using EtOAc:petroleum ether 4:6) and controlled stoichiometry of reagents like trichlorotriazine .
Q. What analytical techniques are recommended for characterizing purity and structural integrity?
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (e.g., calculated 295.1208 vs. observed 295.1199 for analogous compounds) .
- NMR Spectroscopy: ¹H and ¹³C NMR provide substituent positioning (e.g., δ 2.52 ppm for methyl groups in oxazole derivatives) .
- IR Spectroscopy: Identifies functional groups (e.g., C=O stretches at ~1735 cm⁻¹) .
- HPLC/GC-MS: Validates purity (>95% is typical for biologically active compounds) .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental biological activity data?
Discrepancies often arise from solvent effects or protein flexibility in molecular docking. For tubulin inhibitors, molecular dynamics simulations after docking (e.g., using Autodock Vina) can refine binding poses. For instance, derivatives with trimethoxyphenyl groups showed strong hydrophobic interactions with β-Met259 in silico, aligning with experimental G2/M arrest observed in Jurkat cells via flow cytometry . Cross-validating with mutagenesis studies or isothermal titration calorimetry (ITC) can resolve ambiguities .
Q. What strategies enhance bioactivity in structure-activity relationship (SAR) studies?
- Substituent Modification: Introducing electron-withdrawing groups (e.g., Cl, Br) at the 4-position of the phenyl ring improves tubulin binding affinity (IC₅₀ values <1 μM in some derivatives) .
- Ring Functionalization: Replacing methoxy with ethoxy groups increases lipophilicity, enhancing cell membrane permeability (e.g., compound 4i showed 64% yield and potent cytotoxicity) .
- Bioisosteric Replacement: Swapping oxazole with thiazole rings maintains planarity while altering electronic properties .
Q. How is X-ray crystallography applied to determine the compound’s structure, and what challenges arise?
Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL-2018) resolves bond lengths and angles. Challenges include obtaining high-quality crystals due to the compound’s low melting point (e.g., 61–62°C for brominated analogs). Pre-treatment with anti-solvent vapor diffusion (e.g., using hexane/EtOAc) improves crystallization . For unstable intermediates, low-temperature data collection (-173°C) minimizes radiation damage .
Q. What methodologies are used to assess metabolic stability and metabolite identification?
- In Vitro Microsomal Assays: Liver microsomes (human/rat) incubated with the compound identify phase I metabolites (e.g., hydroxylation at the methoxy group) .
- LC-HRMS/MS: Detects metabolites like oxidized derivatives (e.g., m/z shift +16 for hydroxylation) .
- Isotopic Labeling: ¹⁴C-labeled analogs track metabolic pathways in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
